1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)
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Overview
Description
1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- (9CI) is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with acetyl, heptafluoropropoxy, tetrafluoroethyl, and nitro groups Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- involves several steps. One common method involves the cyclocondensation of appropriate precursors. For instance, the reaction of arylhydrazines with diketones can yield pyrazole derivatives . The specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods often employ eco-friendly procedures, including the use of heterogeneous catalytic systems and microwave-assisted reactions .
Chemical Reactions Analysis
1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial properties.
1-aryl-3,4,5-substituted pyrazoles: These compounds have diverse biological activities, including anticancer and anti-inflammatory effects.
1,3,5-substituted pyrazoles: These derivatives are used in the synthesis of more complex heterocyclic systems.
1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- stands out due to its unique combination of substituents, which impart specific chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C11H6F11N3O4 |
---|---|
Molecular Weight |
453.17 g/mol |
IUPAC Name |
1-[3-methyl-4-nitro-5-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C11H6F11N3O4/c1-3-5(25(27)28)6(24(23-3)4(2)26)7(12,9(15,16)17)29-11(21,22)8(13,14)10(18,19)20/h1-2H3 |
InChI Key |
ZUIXRXFLFBLJSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C |
Origin of Product |
United States |
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